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Compound of Interest

Compound Name: 2-(Iodomethyl)tetrahydropyran

Cat. No.: B1597143 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-(Iodomethyl)oxane

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Iodomethyl)oxane, also known as 2-(iodomethyl)tetrahydropyran, is a halogenated

heterocyclic compound with significant potential as a reactive intermediate in organic synthesis.

[1] Its structure, featuring a stable oxane (tetrahydropyran) ring appended with a reactive

iodomethyl group, makes it a valuable building block for introducing the tetrahydropyran motif

into more complex molecules, a common scaffold in pharmaceuticals and natural products.[1]

Understanding the core physical properties of this compound is paramount for its effective

handling, application in synthetic protocols, and for the purification of its reaction products.

This guide provides a comprehensive overview of the known and predicted physical

characteristics of 2-(iodomethyl)oxane (CAS No: 43216-12-2). It is structured to deliver not just

data, but the scientific context and experimental rationale required for practical laboratory

application.

Core Physicochemical Properties
The fundamental physical constants of a compound govern its behavior in different

environments, influencing everything from reaction kinetics to downstream processing. The

properties for 2-(iodomethyl)oxane are summarized below.
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Property Value Source(s)

Molecular Formula C₆H₁₁IO [2][3]

Molecular Weight 226.06 g/mol [2][3]

Appearance Colorless to pale yellow liquid [1]

Density 1.645 g/cm³ [2]

Boiling Point
229.1°C @ 760 mmHg; 60-

64°C @ 6 Torr
[2][4]

Flash Point 92.4°C [2]

Refractive Index 1.528 [2]

XLogP3 1.99 [2]

The high boiling point at atmospheric pressure is characteristic of a molecule with a significant

molecular weight and polarity imparted by the ether oxygen and the large, polarizable iodine

atom.[2] The reduced pressure boiling point is critical data for purification by vacuum

distillation, a necessary technique to avoid thermal decomposition. The density, significantly

higher than water, is expected due to the presence of the heavy iodine atom. The XLogP3

value suggests moderate lipophilicity, indicating that the compound will have good solubility in a

range of common organic solvents.[2]

Structural & Spectroscopic Analysis
While a comprehensive public database of spectra for 2-(iodomethyl)oxane is not readily

available, its structure allows for a robust prediction of its spectral characteristics. This

predictive analysis is a cornerstone of structural elucidation for novel or specialized reagents.

Expected Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the

iodomethyl group (-CH₂I) would likely appear as a multiplet due to coupling with the proton at

the C2 position of the oxane ring. The protons on the oxane ring itself (positions 2 through 6)

would exhibit complex splitting patterns and diastereotopic relationships, resulting in a series

of overlapping multiplets in the aliphatic region of the spectrum.
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¹³C NMR: The carbon spectrum should be more straightforward, with six distinct signals

corresponding to each carbon atom. The carbon of the -CH₂I group would be significantly

shifted upfield due to the shielding effect of the iodine atom. The C2 carbon, bonded to both

the oxygen and the iodomethyl-substituted carbon, would appear in the characteristic region

for carbons in an ether linkage.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations

just below 3000 cm⁻¹. The most diagnostic peak would be the strong C-O-C stretching band,

characteristic of ethers, typically found in the 1150-1085 cm⁻¹ region. A C-I stretching

frequency would also be present but is typically weak and falls in the fingerprint region

(below 600 cm⁻¹), making it less useful for routine identification.

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak

at m/z 226.[2][3] A prominent fragmentation pattern would be the loss of an iodine atom ([M-

127]⁺), leading to a peak at m/z 99. Another expected fragmentation would be the cleavage

of the C-C bond between the ring and the iodomethyl group, also yielding the m/z 99

fragment, corresponding to the tetrahydropyranylmethyl cation.

The logical workflow for confirming the identity and purity of a synthesized batch of 2-

(iodomethyl)oxane would follow a standard characterization cascade.
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Caption: Workflow for Synthesis and Characterization.
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Handling, Storage, and Safety
As a reactive organoiodide, 2-(iodomethyl)oxane requires careful handling to ensure user

safety and maintain compound integrity.

Safety Precautions: The compound is classified as hazardous. GHS hazard statements

indicate it may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin

and eye irritation.[2][5] Therefore, handling should always occur within a certified chemical

fume hood. Personal protective equipment (PPE) is mandatory, including:

Hand Protection: Double-gloving with chemically resistant gloves (e.g., a nitrile base layer

with a butyl rubber outer layer).[6]

Eye Protection: Chemical safety goggles and a full-face shield.[6]

Body Protection: A chemically resistant lab coat.[6]

Storage and Stability: Organoiodides can be sensitive to light and heat. The compound

should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen).[4] For

long-term stability, storage in a freezer at or below -20°C is recommended.[4] Commercial

sources often supply this reagent stabilized with copper chips to quench radical species that

can lead to decomposition.[1]

The relationship between the compound's hazards and the required safety protocols is a direct

causal link.
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Caption: Hazard-Control Relationship Diagram.

Experimental Methodologies for Property
Determination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.echemi.com/products/pd2109092975-2-iodomethyloxane.html
https://www.aifchem.com/product-ACAQXE793
https://www.benchchem.com/pdf/Personal_protective_equipment_for_handling_2_5_Bis_iodomethyl_1_4_dioxane.pdf
https://www.benchchem.com/pdf/Personal_protective_equipment_for_handling_2_5_Bis_iodomethyl_1_4_dioxane.pdf
https://www.benchchem.com/pdf/Personal_protective_equipment_for_handling_2_5_Bis_iodomethyl_1_4_dioxane.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB0771203_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB0771203_EN.htm
https://cymitquimica.com/cas/43216-12-2/
https://www.benchchem.com/product/b1597143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure data trustworthiness, physical properties must be determined using validated,

reproducible methods. The following protocols are standard for a liquid compound of this

nature.

Protocol 1: Determination of Boiling Point at Reduced
Pressure

Causality: Vacuum distillation is employed to prevent thermal decomposition that can occur

at the high atmospheric boiling point. This method allows for the determination of the boiling

point at a specific, controlled pressure.

Methodology:

Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are

properly sealed with a suitable vacuum grease.

Place a small sample (1-2 mL) of 2-(iodomethyl)oxane and a magnetic stir bar into the

distillation flask.

Connect the apparatus to a vacuum pump protected by a cold trap. A digital vacuum

gauge must be placed in-line between the apparatus and the pump.

Slowly evacuate the system to the desired pressure (e.g., 6 Torr).[4]

Begin heating the distillation flask using a heating mantle with continuous stirring.

Record the temperature at which the liquid consistently condenses on the thermometer

bulb and drips into the receiving flask. This is the boiling point at the recorded pressure.

Allow the apparatus to cool completely before slowly re-introducing air to the system.

Protocol 2: Measurement of Density
Causality: Density is an intrinsic property useful for identity confirmation and for converting

between mass and volume. A pycnometer (specific gravity bottle) provides a highly accurate

and reproducible measurement.

Methodology:
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Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 mL).

Measure the mass of the empty, dry pycnometer on an analytical balance.

Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g.,

20°C) in a water bath. Ensure no air bubbles are present.

Measure the mass of the water-filled pycnometer. Calculate the exact volume of the

pycnometer using the known density of water at that temperature.

Thoroughly dry the pycnometer again.

Fill the pycnometer with 2-(iodomethyl)oxane, equilibrate to the same temperature, and

measure its mass.

Calculate the density by dividing the mass of the compound by the calibrated volume of

the pycnometer.

Protocol 3: Determination of Refractive Index
Causality: The refractive index is a measure of how light propagates through a substance

and is highly sensitive to purity. It serves as a quick and non-destructive quality control

check.

Methodology:

Calibrate a digital refractometer using a standard reference material (e.g., distilled water).

Ensure the prism of the refractometer is clean and dry.

Apply 1-2 drops of 2-(iodomethyl)oxane to the surface of the prism.

Close the cover and allow the sample temperature to stabilize to the instrument's set point

(typically 20°C or 25°C).

Record the refractive index reading. The value should be compared to the literature value

of 1.528.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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